molecular formula C9H8N2O2 B3022543 6-Methoxy-1,5-naphthyridin-4-ol CAS No. 443955-22-4

6-Methoxy-1,5-naphthyridin-4-ol

Cat. No. B3022543
CAS RN: 443955-22-4
M. Wt: 176.17 g/mol
InChI Key: SSMACLPPRSQXHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been covered in various studies . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The published strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol is C9H8N2O2 . The InChI code for this compound is 1S/C9H8N2O/c1-6-2-3-7-9 (11-6)8 (12)4-5-10-7/h2-5H,1H3, (H,10,12) .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied . For instance, 6-Methoxy-1,5-naphthyridin-4-ol can be synthesized via a reaction with phosphorus tribromide in N,N-dimethyl-formamide at 0 - 20℃ .


Physical And Chemical Properties Analysis

6-Methoxy-1,5-naphthyridin-4-ol has a molecular weight of 176.17 . It is a light yellow solid and should be stored in a sealed, dry place at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

6-Methoxy-1,5-naphthyridin-4-ol belongs to the class of 1,5-naphthyridines, which exhibit diverse biological properties. Researchers have investigated its potential as a drug candidate, focusing on the following aspects:

Anticancer Properties: Studies suggest that 6-Methoxy-1,5-naphthyridin-4-ol may possess anticancer activity. It could inhibit tumor cell growth, induce apoptosis, or interfere with specific signaling pathways. Further research is needed to elucidate its mechanisms and evaluate its efficacy against different cancer types .

Anti-HIV Activity: Functionalized 1,5-naphthyridines, including derivatives of 6-Methoxy-1,5-naphthyridin-4-ol, have shown promise as anti-HIV agents. These compounds may interfere with viral replication or entry into host cells. Specific modifications to the core structure can enhance their potency .

Anti-Inflammatory and Antioxidant Effects: The methoxy group in 6-Methoxy-1,5-naphthyridin-4-ol contributes to its antioxidant properties. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. These effects may be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Synthetic Strategies and Reactivity

Synthesis: Various synthetic strategies have been employed to access 1,5-naphthyridines, including 6-Methoxy-1,5-naphthyridin-4-ol. These methods involve cyclization reactions, functional group transformations, and metal-catalyzed processes. Researchers have optimized conditions to achieve high yields and regioselectivity.

Reactivity: 6-Methoxy-1,5-naphthyridin-4-ol reacts with electrophilic and nucleophilic reagents. For instance, alkyl halides yield N-alkyl-substituted derivatives. Additionally, the compound undergoes oxidation, reduction, and cross-coupling reactions. Its reactivity profile informs its potential applications .

Metal Complexes

Researchers have explored the coordination chemistry of 6-Methoxy-1,5-naphthyridin-4-ol with transition metals. These metal complexes exhibit unique properties and may find applications in catalysis, luminescence, or biological imaging. For example, ruthenium complexes containing this ligand have been synthesized and characterized .

Safety And Hazards

The safety information available indicates that 6-Methoxy-1,5-naphthyridin-4-ol is potentially harmful if swallowed (H302) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

6-methoxy-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMACLPPRSQXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464024
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,5-naphthyridin-4-ol

CAS RN

23443-25-6
Record name 6-methoxy-1,5-naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-((6-methoxypyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (51.3 g, 0.185 mol) in diphenylether (1275 mL) was heated to 250° C. under nitrogen atmosphere for 20 min. The reaction mixture was cooled to RT and diluted with hexane. The gummy solid was then triturated with hexane to obtain 6-methoxy-1,5-naphthyridin-4(1H)-one as a pale brown color solid.
Quantity
1275 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Amino-2-methoxypyridine (55 g, 0.44 mol) in methanol (1000 ml) with methyl propiolate (40 ml, 0.44 mol) was stirred for 48 hours, then evaporated and the product purified by chromatography on silica gel (dichloromethane) followed by recrystallisation from dichloromethane-hexane (44.6 g, 48%). The unsaturated ester (10.5 g, 0.05 mol) in warm Dowtherm A (50 ml) was added over 3 minutes to refluxing Dowtherm A, and after a further 20 minutes at reflux the mixture was cooled and poured into ether. The precipate was filtered to give a white solid (6.26 g, 70%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
unsaturated ester
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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